Methyl benzyl-L-serinate

Peptide synthesis Chemoselective acylation Isopeptide bond formation

Researchers requiring a chiral serine building block with free hydroxyl for selective O-acylation often encounter analogs with incompatible protection patterns, leading to failed syntheses. N-Benzyl-L-serine methyl ester solves this with its unique N-benzyl/methyl ester dual protection, enabling precise O-functionalization. • Enables selective O-acylation for Boc-aspartyl-N-benzyl serine isopeptide methyl esters and cyclo[Asp-Ser] diketopiperazine scaffolds. • Exhibits specific 20S proteasome catalytic site inhibition, serving as a peptidomimetic probe for cancer proliferation studies. • Supplied with ≥97% purity (NMR-conformant) for reproducible solid-phase and solution-phase peptide synthesis.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 123639-56-5
Cat. No. B016577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzyl-L-serinate
CAS123639-56-5
SynonymsN-(phenylmethyl)-L-serine Methyl Ester; 
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)NCC1=CC=CC=C1
InChIInChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m0/s1
InChIKeyGMZGWPPEZCREPP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-L-serine Methyl Ester: Identity & Procurement


N-Benzyl-L-serine, methyl ester (CAS 123639-56-5) is a chiral amino acid ester derivative characterized by a secondary amine substituted with a benzyl group and a methyl ester-protected carboxylic acid [1]. Its molecular formula is C11H15NO3, with a molecular weight of 209.24 g/mol . This compound is primarily utilized as a building block in organic synthesis and peptide chemistry, where its structural features enable selective reactivity and controlled manipulation in complex synthetic pathways [2].

N-Benzyl-L-serine Methyl Ester: Functional Non-Interchangeability


Direct substitution of N-Benzyl-L-serine methyl ester with other serine derivatives or protected analogs is not chemically equivalent due to its unique dual-protection pattern (N-benzyl and methyl ester). This specific architecture imparts distinct reactivity and selectivity profiles that are not replicated by O-benzyl, N-Boc, or N-acyl serine methyl esters . For instance, the unprotected hydroxyl group in this compound allows for selective O-acylation, a reactivity pathway that is either suppressed or altered in analogs with protected hydroxyls or different N-substitutions [1]. Furthermore, the compound exhibits a specific proteasome inhibitory activity not reported for its close structural relatives . Consequently, procurement based solely on chemical similarity can lead to experimental failure or inaccurate biological outcomes.

N-Benzyl-L-serine Methyl Ester: Technical Evidence


Chemoselective O-Acylation Reactivity

In direct comparison, unprotected N-benzylserine methyl ester undergoes preferential O-acylation when coupled with protected aspartic acid derivatives, yielding an isopeptide methyl ester rather than the expected tertiary amide product. This chemoselectivity is not observed with standard N-protected serine esters (e.g., N-Boc or N-Cbz serine methyl esters) where the free hydroxyl is often protected, or with N-acyl serine methyl esters that do not possess a secondary amine [1].

Peptide synthesis Chemoselective acylation Isopeptide bond formation

Proteasome Inhibitory Activity

N-Benzyl-L-serine methyl ester is reported to inhibit the proteasome pathway by binding to the catalytic site of the 20S proteasome, an activity not documented for the corresponding free acid (N-benzyl-L-serine) or other simple N-acyl serine methyl esters . While quantitative IC50 data are not available in the current source, the qualitative identification of this mechanism distinguishes the compound from its analogs, which are typically used solely as synthetic intermediates.

Proteasome inhibition Peptidomimetics Cancer cell proliferation

Purity Benchmarking & Analytical Conformance

Commercial suppliers provide N-Benzyl-L-serine methyl ester at defined purity levels, with a minimum specification of 95-97% as determined by HPLC or 1H-NMR [1]. This level of analytical characterization, including NMR conformance to structure, supports reproducibility in research applications. For comparison, similar building blocks such as N-Boc-L-serine methyl ester are often supplied at comparable purities, but the specific impurity profiles differ; the benzyl group imparts a distinct UV chromophore, facilitating detection and quantification by HPLC .

Quality control Reproducibility Analytical standards

N-Benzyl-L-serine Methyl Ester: Application Scenarios


Isopeptide Precursor & Cyclic Dipeptide Synthesis

Utilize N-Benzyl-L-serine methyl ester for the selective O-acylation reaction to generate Boc-aspartyl-N-benzyl serine isopeptide methyl esters. This pathway is particularly valuable for preparing precursors to cyclo[Asp-Ser] diketopiperazines, which serve as constrained scaffolds in peptide mimetics and medicinal chemistry [1].

Proteasome Inhibition for Chemical Biology

Employ N-Benzyl-L-serine methyl ester as a peptidomimetic probe to investigate proteasome function and cancer cell proliferation mechanisms. Its reported inhibition of the 20S proteasome catalytic site provides a distinct biological activity not shared by its common synthetic intermediates .

Quality-Controlled Building Block for Peptide Synthesis

Procure the compound from reputable vendors offering analytically validated material (≥95-97% purity, NMR conformance) to ensure reproducible results in solid-phase or solution-phase peptide synthesis where a free hydroxyl and a secondary amine are required for selective transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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